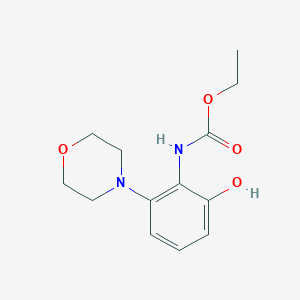

ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate

Description

Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a hydroxyl group at position 2 and a morpholine moiety at position 4. The carbamate functional group (–O–CO–NH–) is linked to the aromatic ring via the nitrogen atom. Carbamates are widely studied for their pharmacokinetic properties, including metabolic stability and lipophilicity, which are modulated by substituents like morpholine (a polar, water-solubilizing group) .

Properties

CAS No. |

55898-77-6 |

|---|---|

Molecular Formula |

C13H18N2O4 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate |

InChI |

InChI=1S/C13H18N2O4/c1-2-19-13(17)14-12-10(4-3-5-11(12)16)15-6-8-18-9-7-15/h3-5,16H,2,6-9H2,1H3,(H,14,17) |

InChI Key |

WPXACQQDSCVRHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=CC=C1O)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Direct Carbamate Formation via Reaction of Aromatic Amines with Ethyl Chloroformate

The most commonly reported method for synthesizing ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate involves the reaction of the corresponding aromatic amine with ethyl chloroformate in the presence of a base. This approach is well-documented in the synthesis of carbamate derivatives with morpholine substituents.

- Starting Material : 4-(4-aminophenyl)morpholin-3-one or closely related analogues bearing hydroxy groups.

- Reagents : Ethyl chloroformate as the carbamoylating agent.

- Base : Inorganic bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) are preferred to minimize side reactions and impurities.

- Solvent System : Biphasic mixtures of toluene and water at low temperatures (0–5 °C) are used to control reaction rate and selectivity.

- Procedure : The aromatic amine and base are suspended in toluene/water, and ethyl chloroformate dissolved in toluene is added slowly under stirring. The mixture is stirred for several hours at room temperature, followed by aqueous work-up and isolation of the carbamate by filtration and washing.

This method yields the ethyl carbamate intermediate with high purity and good yield (typically >80%) and is amenable to scale-up due to the simple isolation of the solid product by filtration.

Avoidance of Impurities via Choice of Base and Solvent

A significant challenge in carbamate synthesis is the formation of aminolysis byproducts where the carbamate reacts further with the starting amine. Studies have shown that:

- Using organic bases (e.g., triethylamine or pyridine) in organic solvents such as dichloromethane increases the formation of aminolysis impurities.

- Using inorganic bases (e.g., K2CO3 or Na2CO3) in biphasic toluene/water systems reduces impurity formation to below 0.5%.

- The carbamate product has poor solubility in water and toluene, facilitating its isolation by filtration, which helps in purity enhancement.

Stepwise Synthesis Involving Morpholine-Substituted Aminophenols

The synthesis of the aromatic amine precursor bearing morpholine and hydroxy substituents typically involves:

- Nucleophilic aromatic substitution of fluoronitrobenzenes with morpholine to introduce the morpholine moiety.

- Reduction of nitro groups to amines.

- Subsequent carbamate formation as described above.

This stepwise approach ensures the correct substitution pattern before carbamate formation.

Summary of Preparation Conditions

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various alkyl or aryl carbamates.

Scientific Research Applications

Pharmacological Properties

Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate exhibits a range of biological activities that make it a candidate for further research in drug development. Some of the notable pharmacological properties include:

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, potentially inhibiting the growth of various cancer cell lines. Its structural similarity to known anticancer agents suggests it may interact with similar biological pathways.

- Neuroprotective Effects : The morpholine moiety is often associated with neuroprotective effects. Research into related compounds has shown promise in treating neurodegenerative diseases, suggesting that ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate may also have similar effects.

- Antimicrobial Activity : Some derivatives of carbamate compounds have demonstrated antimicrobial properties, indicating that this compound might also be effective against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the applications and effectiveness of ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate and its derivatives:

Case Study 1: Anticancer Screening

In a study assessing the anticancer activity of various carbamate derivatives, ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate was found to inhibit cell proliferation in human cancer cell lines by inducing apoptosis. The mechanism involved modulation of apoptotic pathways, which warrants further investigation into its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research into related compounds has shown that morpholine-containing derivatives can protect neuronal cells from oxidative stress. In vitro assays demonstrated that ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate could reduce markers of oxidative damage in neuronal cultures, suggesting a possible application in neurodegenerative disease treatment .

Case Study 3: Antimicrobial Activity

A comparative study on various carbamates highlighted the antimicrobial potential of ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate against Gram-positive bacteria. The compound exhibited significant inhibitory effects at low concentrations, making it a candidate for further development as an antimicrobial agent .

Data Table Overview

| Property | Description |

|---|---|

| Chemical Structure | Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Neuroprotective Effects | Reduces oxidative stress markers in neuronal cultures |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Synthesis Method | Mannich reaction followed by carbamate formation |

Mechanism of Action

The mechanism of action of ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and carbamate groups play crucial roles in its binding affinity and specificity. Additionally, the morpholine ring can enhance its solubility and stability in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Influence

A comparison of ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate with structurally related carbamates highlights the role of substituents in modulating chemical and biological properties:

*Estimated based on substituent contributions: morpholine (log P ~−1.0) and hydroxyl (−0.7) reduce lipophilicity compared to alkyl carbamates .

Biological Activity

Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its therapeutic potential.

1. Synthesis of Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate

The synthesis of ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate typically involves the reaction of morpholine derivatives with carbamate precursors. The reaction conditions often include the use of solvents such as ethanol or acetonitrile under reflux conditions to facilitate the formation of the desired product. The purity and identity of the synthesized compound can be confirmed using techniques like NMR and mass spectrometry.

2.1 Anticancer Activity

Recent studies have indicated that compounds similar to ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown growth inhibitory effects against various cancer cell lines:

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | HCT15 | 2.37 |

| Compound B | MCF7 | 2.68 |

| Compound C | PC3 | 5.86 |

These findings suggest that the morpholine ring may enhance the compound's interaction with biological targets involved in cancer proliferation .

2.2 Antimicrobial Activity

Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate has also been evaluated for antimicrobial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 0.62 |

| Pseudomonas aeruginosa | 0.69 |

These results highlight the potential use of this compound in treating infections caused by resistant bacterial strains .

The biological activity of ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as DNA gyrase and phospholipase A2, leading to apoptosis in cancer cells .

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby preventing cancer cells from dividing .

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the mechanism by which these compounds exert their cytotoxic effects on tumor cells .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of morpholine derivatives, ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate was tested against various cancer cell lines, showing promising IC50 values comparable to established chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated significant bactericidal activity, supporting its potential as an alternative treatment option for resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.